Cas no 29002-55-9 (Benzene,1,2-bis(chloromethyl)-3,4,5,6-tetramethyl-)

Benzene,1,2-bis(chloromethyl)-3,4,5,6-tetramethyl- structure
29002-55-9 structure
Product Name:Benzene,1,2-bis(chloromethyl)-3,4,5,6-tetramethyl-
CAS No:29002-55-9
MF:C12H16Cl2
MW:231.161441802979
CID:271696
PubChem ID:305278
Update Time:2025-04-19

Benzene,1,2-bis(chloromethyl)-3,4,5,6-tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,2-bis(chloromethyl)-3,4,5,6-tetramethyl-
    • 1,2-Bis(chloromethyl)-3,4,5,6-tetramethylbenzene
    • 1,2,3,4-Tetramethyl-5,6-bis-chlormethyl-benzol
    • 1,2-Bis(chlormethyl)-3,4,5,6-tetramethylbenzol
    • 1,2-bis(chloromethyl)tetramethylbenzene
    • 1,2-di(chloromethyl)-3,4,5,6-tetramethylbenzene
    • 3,4,5,6-tetramethyl-1,2-dichloromethylbenzene
    • AC1L76KT
    • AG-E-94115
    • CTK4G2552
    • NSC202040
    • Tetramethylphthalyl-dichlorid
    • 1,2-bis(chloromethyl)-3,4,5,6-tetramethyl-benzene
    • 1,2-bis(chloromethyl)-3,4,5,6-tetramethylbenzene (en)
    • DTXSID40308092
    • 1, 2-bis(chloromethyl)-3, 4, 5, 6-tetramethylbenzene
    • AKOS004907537
    • Benzene, 1,2-bis(chloromethyl)-3,4,5,6-tetramethyl-
    • 29002-55-9
    • SCHEMBL7957841
    • NSC-202040
    • MDL: B169309
    • Inchi: 1S/C12H16Cl2/c1-7-8(2)10(4)12(6-14)11(5-13)9(7)3/h5-6H2,1-4H3
    • InChI Key: CAFQJTNKSNWMBW-UHFFFAOYSA-N
    • SMILES: ClCC1C(C)=C(C)C(C)=C(C)C=1CCl

Computed Properties

  • Exact Mass: 230.06308
  • Monoisotopic Mass: 230.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.101
  • Boiling Point: 327.3°C at 760 mmHg
  • Flash Point: 164.6°C
  • Refractive Index: 1.532
  • PSA: 0
  • LogP: 4.39780
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